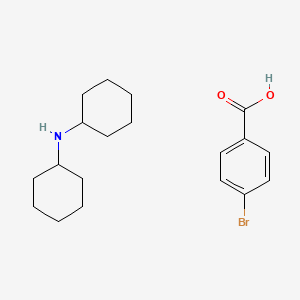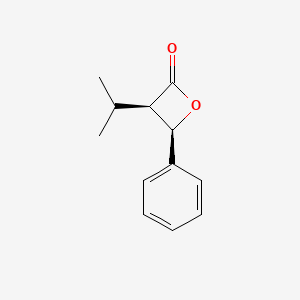
(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one is an organic compound characterized by its unique oxetane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a phenyl-substituted ketone in the presence of a strong base. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-2,3-diones, while reduction can produce oxetane-2-ols.
Applications De Recherche Scientifique
(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, its potential antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one: shares structural similarities with other oxetane derivatives, such as 3,3-dimethyl-4-phenyl-oxetane and 3-isopropyl-4-methyl-oxetane.
Uniqueness
- The presence of both isopropyl and phenyl groups in this compound imparts unique steric and electronic properties, distinguishing it from other oxetane compounds. These features contribute to its distinct reactivity and potential applications in various fields.
Propriétés
Numéro CAS |
652150-99-7 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(3R,4R)-4-phenyl-3-propan-2-yloxetan-2-one |
InChI |
InChI=1S/C12H14O2/c1-8(2)10-11(14-12(10)13)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-,11+/m1/s1 |
Clé InChI |
CFQNVMWZZPLFFH-MNOVXSKESA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C1C(OC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


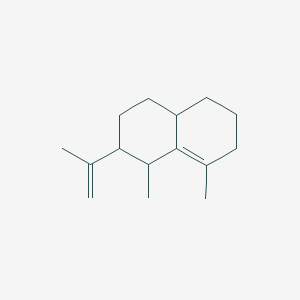
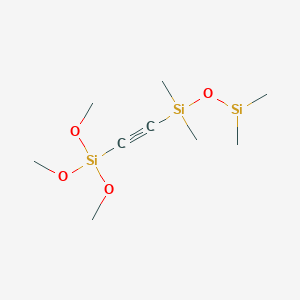
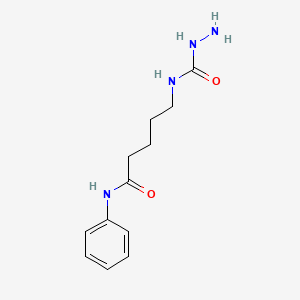
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
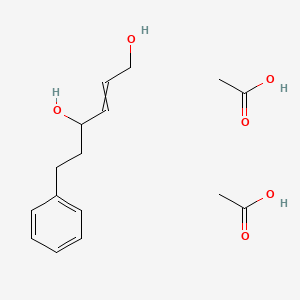
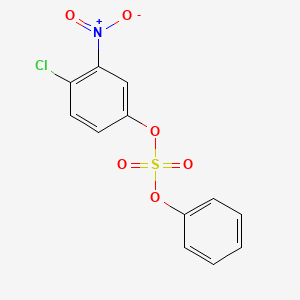


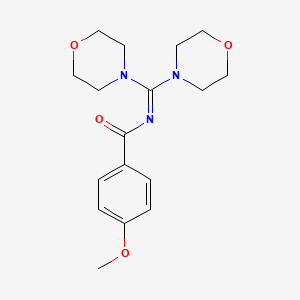
![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
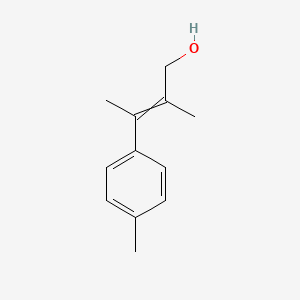
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)
